molecular formula C22H22ClNO2 B1372855 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-97-4

2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1372855
M. Wt: 367.9 g/mol
InChI Key: LVZWIZXKWRXCBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters is another method that has been reported .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common reaction involving organoboron compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Scientific Research Applications

1. Applications in Polymer Science

Quinolinic aminoxyls, similar to structures formed from 1,2-dihydroquinolines like 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, have been utilized as antioxidants and photostabilizers in plastics and rubbers. The study by Cardellini et al. (1994) demonstrated how these compounds undergo hydrogen chloride treatment, leading to chlorinated amines with potential applications in enhancing the stability and durability of polymer materials (Cardellini et al., 1994).

2. Synthesis of Novel Compounds

The reactivity of quinoline derivatives has been explored in various synthetic processes. For instance, Elkholy and Morsy (2006) investigated the synthesis of tetrahydropyrimido quinoline derivatives, highlighting the versatility of quinoline structures in creating new chemical entities with potential therapeutic applications (Elkholy & Morsy, 2006).

3. Luminescence and Photophysical Properties

Quinoline derivatives have shown significant potential in the field of luminescent materials. Song et al. (2016) synthesized heteroleptic cationic Ir(III) complexes incorporating dimethylphenylquinoline, exhibiting fluorescence-phosphorescence dual-emission and mechanoluminescence. These properties are crucial in developing advanced materials for data security protection and other applications requiring smart luminescent properties (Song et al., 2016).

4. Catalytic Applications

In catalysis, the reactivity of quinoline derivatives has been explored to synthesize functionalized dihydroquinolines and quinolines. Jalal et al. (2014) developed an efficient synthesis method using iron(III) chloride catalysis, demonstrating the potential of quinoline structures in facilitating complex chemical reactions (Jalal et al., 2014).

5. Analytical Chemistry Applications

Quinoline derivatives are also employed as sensitive fluorescence derivatization reagents. Yoshida, Moriyama, and Taniguchi (1992) found that 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride can be used for high-performance liquid chromatography, demonstrating its utility in sensitive and accurate analytical methods (Yoshida, Moriyama, & Taniguchi, 1992).

properties

IUPAC Name

2-(3-butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO2/c1-4-5-9-26-17-8-6-7-16(12-17)20-13-19(22(23)25)18-11-14(2)10-15(3)21(18)24-20/h6-8,10-13H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZWIZXKWRXCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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